molecular formula C20H26N4O2 B14155871 N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide CAS No. 713126-52-4

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

Cat. No.: B14155871
CAS No.: 713126-52-4
M. Wt: 354.4 g/mol
InChI Key: HGYCJJZBAHLZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide involves several steps. The starting materials typically include quinoline derivatives and pyrazole compounds. The synthetic route often involves the cyclization of these starting materials under specific reaction conditions. For instance, the condensation of corresponding acids followed by hydrolysis and cyclization can yield pyrazoloquinolines, which are then subjected to substitution reactions to obtain the final compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and tetrahydrofuran as a solvent medium . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, particularly in inhibiting the growth of colon cancer cells The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development

Mechanism of Action

The mechanism of action of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide can be compared with other quinolinyl-pyrazole compounds. Similar compounds include lH-pyrazolo[3,4-b]quinolin-3-amines, which have also been studied for their anticancer properties . The uniqueness of this compound lies in its specific substituents and functional groups, which can influence its pharmacological activity and potential applications. By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new therapeutic agents.

Properties

CAS No.

713126-52-4

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide

InChI

InChI=1S/C20H26N4O2/c1-5-6-9-24-20-16(19(23-24)22-18(25)10-13(2)3)12-14-11-15(26-4)7-8-17(14)21-20/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,22,23,25)

InChI Key

HGYCJJZBAHLZOR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)CC(C)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.